molecular formula C17H14N4O B057442 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one CAS No. 117241-89-1

7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one

Cat. No. B057442
M. Wt: 290.32 g/mol
InChI Key: ICSCSINEYTWKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one, also known as DPI, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.

Mechanism Of Action

7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents the activation of the catalytic domain. This, in turn, prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are regulated by PKC.

Biochemical And Physiological Effects

The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several biochemical and physiological effects. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one for lab experiments is its potent inhibitory effects on PKC. This makes it a valuable tool for studying PKC signaling pathways and the development of new therapeutic agents. However, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several potential future directions for research on 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. One area of interest is the development of new PKC inhibitors that are more selective and have fewer off-target effects than 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. Another area of interest is the development of new therapeutic agents that target PKC signaling pathways for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is potential for the development of new methods for the delivery of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the condensation of 2-acetylpyridine with 2-methyl-3,4-dihydroisoquinoline in the presence of a base catalyst to form the intermediate compound, 2-(2-methyl-3,4-dihydroisoquinolin-1-yl)pyridine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst to form 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one.

Scientific Research Applications

7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on PKC. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.

properties

CAS RN

117241-89-1

Product Name

7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21)

InChI Key

ICSCSINEYTWKFB-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C

Canonical SMILES

CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C

synonyms

5H-Imidazo[4,5-g]isoquinolin-5-one, 1,6-dihydro-7,8-dimethyl-2-(4-pyridinyl)- (9CI)

Origin of Product

United States

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